molecular formula C14H14N2O2 B1332424 Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine CAS No. 328261-31-0

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine

Cat. No.: B1332424
CAS No.: 328261-31-0
M. Wt: 242.27 g/mol
InChI Key: TYELHXLKHZMZPI-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C14H14N2O2. It is known for its unique structure, which includes a benzodioxole ring and a pyridine ring connected by a methylamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Linking the Rings: The final step involves the coupling of the benzodioxole and pyridine rings through a methylamine linker. .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes. .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13/h1-6,8,16H,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYELHXLKHZMZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351858
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328261-31-0
Record name Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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